(S)-2-Amino-2-(oxetan-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

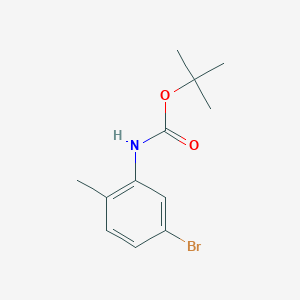

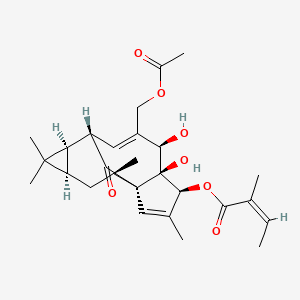

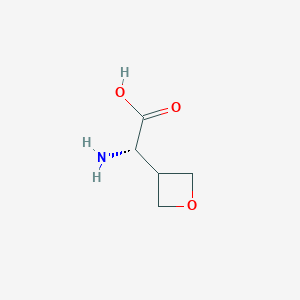

“(S)-2-Amino-2-(oxetan-3-yl)acetic acid” is a chemical compound that contains an oxetane ring, which is a four-membered cyclic ether . The compound also contains an amino group and a carboxylic acid group .

Synthesis Analysis

The synthesis of oxetane derivatives, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, has been a subject of numerous studies . The methods are generally clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” includes an oxetane ring, an amino group, and a carboxylic acid group . The InChI code for this compound is1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) . Chemical Reactions Analysis

Oxetanes, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, have been known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” include a molecular weight of 231.25 g/mol . The compound is a white to yellow solid .Aplicaciones Científicas De Investigación

- Medicinal Chemistry and Drug Design

- Summary of Application: The oxetane ring in “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” serves as an isostere of the carbonyl moiety, suggesting that oxetan-3-ol may be considered as a potential surrogate of the carboxylic acid functional group .

- Methods of Application: A set of model compounds has been designed, synthesized, and evaluated for physicochemical properties .

- Results or Outcomes: The data suggest that oxetan-3-ol, thietan-3-ol, and related structures hold promise as isosteric replacements of the carboxylic acid moiety .

-

Synthetic Intermediate in Organic Chemistry

- Summary of Application: The oxetane ring in “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” can undergo ring-opening reactions, making it a valuable synthetic intermediate in organic chemistry .

- Methods of Application: The oxetane ring can be opened under various conditions, such as acidic or basic conditions, or in the presence of nucleophiles .

- Results or Outcomes: The ring-opening of oxetanes can lead to a variety of products, depending on the reaction conditions and the nucleophile used .

-

Drug Discovery and Medicinal Chemistry

- Summary of Application: Oxetanes, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, have been increasingly used in drug discovery due to their influence on physicochemical properties .

- Methods of Application: Oxetanes can be incorporated into drug molecules to improve their properties, such as solubility, stability, and bioavailability .

- Results or Outcomes: Several oxetane-containing compounds have been reported in recent patents for medicinal chemistry applications .

-

- Summary of Application: “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” can be used as an intermediate in the synthesis of various pharmaceutical compounds .

- Methods of Application: This compound can be used in various synthetic routes to produce a variety of pharmaceuticals .

- Results or Outcomes: The specific outcomes depend on the particular pharmaceutical compound being synthesized .

-

- Summary of Application: Oxetanes, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, have unique properties that make them useful in material science .

- Methods of Application: Oxetanes can be incorporated into polymers to improve their properties, such as flexibility, durability, and heat resistance .

- Results or Outcomes: The incorporation of oxetanes into polymers can lead to materials with improved performance .

-

- Summary of Application: Oxetanes, including “(S)-2-Amino-2-(oxetan-3-yl)acetic acid”, can be used in biochemical research, particularly in the study of protein structure and function .

- Methods of Application: This compound can be incorporated into peptides and proteins to study their structure and function .

- Results or Outcomes: The incorporation of this compound into peptides and proteins can provide valuable insights into their structure and function .

Direcciones Futuras

The future directions of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” and similar compounds lie in their potential applications in medicinal chemistry. Their small, polar nature has led to their incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . These units have been widely adopted in medicinal chemistry programs in recent years .

Propiedades

IUPAC Name |

(2S)-2-amino-2-(oxetan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBFQWTJJLVRW-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CO1)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(oxetan-3-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.